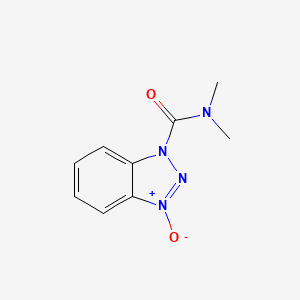![molecular formula C20H23N5O B7778919 (NZ)-N-[benzotriazol-1-yl-[di(propan-2-yl)amino]methylidene]benzamide](/img/structure/B7778919.png)
(NZ)-N-[benzotriazol-1-yl-[di(propan-2-yl)amino]methylidene]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “(NZ)-N-[benzotriazol-1-yl-[di(propan-2-yl)amino]methylidene]benzamide” is a chemical substance with specific properties and applications. It is important in various scientific fields due to its unique characteristics and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[benzotriazol-1-yl-[di(propan-2-yl)amino]methylidene]benzamide involves specific chemical reactions and conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound along with imidazolium chloride as a byproduct . The reaction can be represented as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process typically includes the use of high-purity reagents and controlled environments to ensure the quality and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(NZ)-N-[benzotriazol-1-yl-[di(propan-2-yl)amino]methylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure of this compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other nucleophiles. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation may produce different oxidized forms of the compound, while substitution reactions can yield various substituted derivatives.
Aplicaciones Científicas De Investigación
(NZ)-N-[benzotriazol-1-yl-[di(propan-2-yl)amino]methylidene]benzamide has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.
Biology: The compound is utilized in biochemical studies to understand enzyme interactions and protein modifications.
Medicine: this compound is investigated for its potential therapeutic properties and its role in drug development.
Industry: It is employed in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of (NZ)-N-[benzotriazol-1-yl-[di(propan-2-yl)amino]methylidene]benzamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in various pathways, including the formation of peptide bonds and the modification of proteins .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (NZ)-N-[benzotriazol-1-yl-[di(propan-2-yl)amino]methylidene]benzamide include:
Phosgene: Used in the synthesis of this compound.
Imidazole: A key reagent in the preparation of this compound.
Carbonyldiimidazole: A related compound with similar reactivity and applications.
Uniqueness
This compound is unique due to its specific chemical structure and reactivity. It offers distinct advantages in organic synthesis, such as the ability to form stable intermediates and facilitate the formation of various chemical bonds.
By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.
Propiedades
IUPAC Name |
(NZ)-N-[benzotriazol-1-yl-[di(propan-2-yl)amino]methylidene]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-14(2)24(15(3)4)20(21-19(26)16-10-6-5-7-11-16)25-18-13-9-8-12-17(18)22-23-25/h5-15H,1-4H3/b21-20- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHDTXWRIQPVDN-MRCUWXFGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=NC(=O)C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)/C(=N/C(=O)C1=CC=CC=C1)/N2C3=CC=CC=C3N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[(1-Phenyl-1H-pyrrol-2-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B7778915.png)

![(NE)-N-[1-(benzotriazol-1-ylmethyl)pyridin-2-ylidene]benzamide](/img/structure/B7778930.png)

